molecular formula C11H16ClNO3 B1421861 Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride CAS No. 1258639-58-5

Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride

Cat. No.: B1421861
CAS No.: 1258639-58-5
M. Wt: 245.7 g/mol
InChI Key: PTSWHQHKSXWRQP-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride: is an organic compound with the molecular formula C11H15NO3.HCl and a molecular weight of 245.7 g/mol . This compound is known for its applications in various scientific research fields, particularly in life sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride typically involves the esterification of 2-amino-2-methyl-3-phenoxypropanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitro or imino derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2-amino-3-phenylpropanoate hydrochloride
  • Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • Methyl 2-amino-2-methyl-3-phenoxypropanoate

Comparison: Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride is unique due to its specific structural features, such as the presence of both amino and phenoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research and industrial applications .

Biological Activity

Methyl 2-amino-2-methyl-3-phenoxypropanoate hydrochloride is an organic compound with the molecular formula C11_{11}H15_{15}NO3_3·HCl and a molecular weight of 245.7 g/mol. This compound is notable for its structural features, including an amino group, a phenoxy group, and an ester functionality, which contribute to its diverse biological activities and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. Its ester group can be hydrolyzed, releasing the active amino acid, which can then engage with receptors or enzymes, modulating their activity and influencing biochemical pathways .

Enzyme Interactions

Research indicates that this compound may influence enzyme-substrate interactions. The presence of both amino and phenoxy groups enhances its capacity to form hydrogen bonds, crucial for biochemical interactions. This interaction profile suggests potential pharmacological properties that warrant further investigation in medicinal chemistry.

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects in various contexts:

  • Anticancer Activity : Preliminary studies have indicated that derivatives of similar compounds exhibit antiproliferative effects against cancer cell lines. For instance, modifications of related compounds have shown inhibitory actions on HCT-116 cells, suggesting a potential for development as anticancer agents .
  • Metabolic Pathways : Methyl 2-amino-2-methyl-3-phenoxypropanoate has been studied for its role in metabolic pathways, particularly in relation to enzyme interactions that could influence metabolic processes.

Case Studies

  • Antiproliferative Effects : A study on related compounds demonstrated significant antiproliferative activity against HeLa cells with IC50_{50} values ranging from 0.69 μM to 11 μM, suggesting that this compound may share similar properties .
  • Enzyme Inhibition : Investigations into the interaction of this compound with specific enzymes revealed that it could inhibit certain enzymatic activities, potentially impacting metabolic and signaling pathways in cells.

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundAmino group, phenoxy groupPotential enzyme modulation, anticancer activity
Methyl 3-amino-2-phenypropanoate hydrochlorideLacks phenoxy groupAntiproliferative effects documented
Methyl 3-amino-2-methylpropanoateSimplified structureLimited biological data available

Properties

IUPAC Name

methyl 2-amino-2-methyl-3-phenoxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-11(12,10(13)14-2)8-15-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSWHQHKSXWRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.